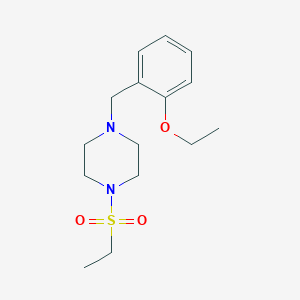![molecular formula C19H15ClFN3O B10882342 N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2,8-dimethylquinoline-3-carbohydrazide](/img/structure/B10882342.png)
N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2,8-dimethylquinoline-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2,8-dimethylquinoline-3-carbohydrazide is a chemical compound with the following molecular formula: C₁₄H₁₂ClFN₄O. Its molecular weight is approximately 306.7 g/mol . Unfortunately, detailed analytical data for this compound are not available, as it is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Preparation Methods
The synthetic route for N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2,8-dimethylquinoline-3-carbohydrazide is not explicitly documented. similar compounds may be synthesized through condensation reactions between appropriate starting materials. Industrial production methods are not specified, likely due to the compound’s limited availability .
Chemical Reactions Analysis
Types of Reactions:: The compound may undergo various chemical reactions, including oxidation, reduction, and substitution. specific details remain elusive.
Common Reagents and Conditions:: Given its structural features, potential reagents include hydrazine derivatives, aldehydes, and ketones. Reaction conditions would depend on the desired transformation.
Major Products:: Without precise data, we can only speculate on the major products formed during reactions involving N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2,8-dimethylquinoline-3-carbohydrazide.
Scientific Research Applications
Research applications for this compound span various fields:
Chemistry: Investigating its reactivity, stability, and coordination chemistry.
Biology: Assessing its potential as a bioactive molecule.
Medicine: Exploring its pharmacological properties and potential therapeutic applications.
Industry: Considering its use in materials science or catalysis.
Mechanism of Action
Unfortunately, the specific mechanism by which N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2,8-dimethylquinoline-3-carbohydrazide exerts its effects remains unknown. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While direct comparisons are challenging due to limited data, researchers may explore related compounds such as N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-carbohydrazide and N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide . Highlighting its uniqueness requires additional investigation.
Properties
Molecular Formula |
C19H15ClFN3O |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2,8-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C19H15ClFN3O/c1-11-5-3-6-13-9-14(12(2)23-18(11)13)19(25)24-22-10-15-16(20)7-4-8-17(15)21/h3-10H,1-2H3,(H,24,25)/b22-10+ |
InChI Key |
PMYZQXBCFLULAZ-LSHDLFTRSA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)N/N=C/C3=C(C=CC=C3Cl)F |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)NN=CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[3-(2,4-dichlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10882278.png)
![methyl [(4Z)-4-{1-[(6-methylpyridin-2-yl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882291.png)
![N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)isoleucine](/img/structure/B10882293.png)
![methyl [(4Z)-4-[1-(tert-butylamino)ethylidene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882304.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10882319.png)
![methyl 4-[({4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B10882323.png)
![ethyl 4-[[(5E)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B10882326.png)
![(E)-7-methyl-5-(5-methylfuran-2-yl)-2-((5-methylfuran-2-yl)methylene)-3-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10882330.png)
![9-ethyl-3-{[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methyl}-9H-carbazole](/img/structure/B10882333.png)
![4-{[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]methyl}benzenesulfonamide](/img/structure/B10882334.png)
![1-{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}-2-(4-bromophenoxy)ethanone](/img/structure/B10882336.png)
